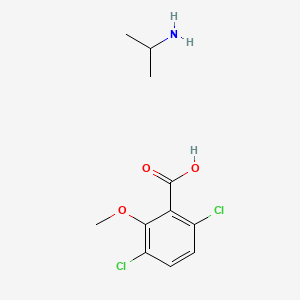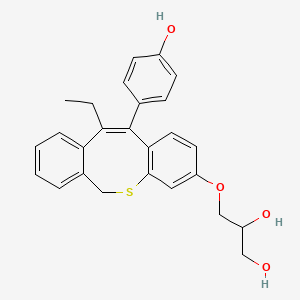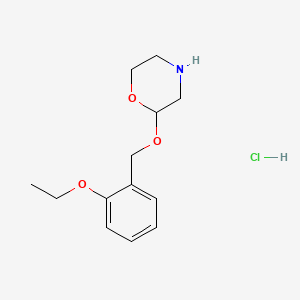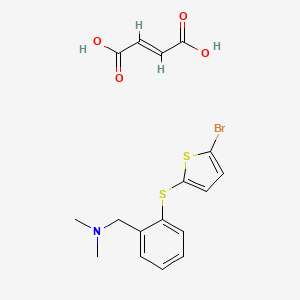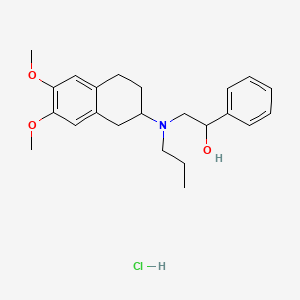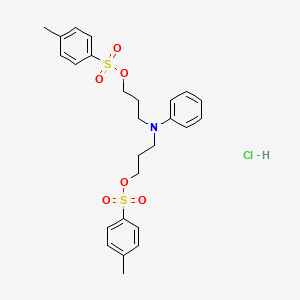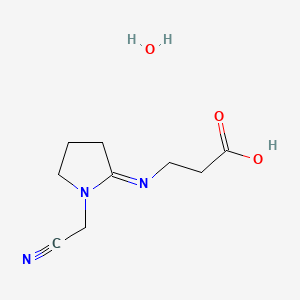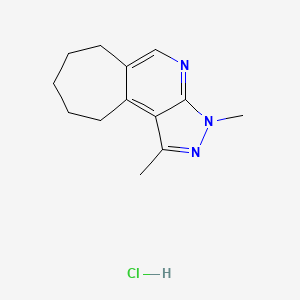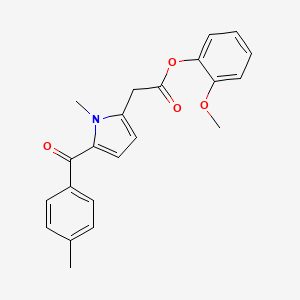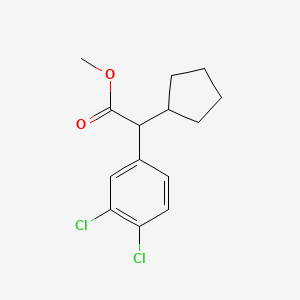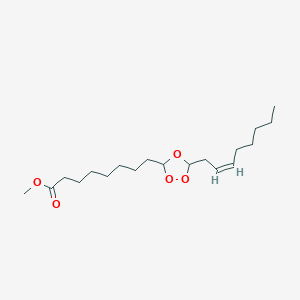
Methyl linoleate 9,10-ozonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl linoleate 9,10-ozonide: is a chemical compound derived from methyl linoleate , which is an ester of linoleic acid. Linoleic acid is an essential polyunsaturated fatty acid commonly found in vegetable oils. The 9,10-ozonide form of methyl linoleate results from the reaction of ozone (O₃) with the double bonds in its structure.
Méthodes De Préparation
Synthetic Routes:: The synthesis of methyl linoleate 9,10-ozonide involves ozonolysis of methyl linoleate. Ozonolysis is a reaction where ozone cleaves carbon-carbon double bonds, leading to the formation of ozonides. In this case, ozone reacts with the double bonds in methyl linoleate to yield the 9,10-ozonide.
Reaction Conditions:: The ozonolysis reaction typically occurs under mild conditions, using ozone gas (O₃) in a solvent such as dichloromethane (CH₂Cl₂). The reaction is usually carried out at low temperatures to prevent further oxidation.
Industrial Production Methods:: While industrial-scale production of this compound is less common, laboratory-scale synthesis provides valuable insights into its properties and applications.
Analyse Des Réactions Chimiques
Reactivity:: Methyl linoleate 9,10-ozonide is susceptible to various chemical reactions due to its ozonide functional group. Some notable reactions include:
Reduction: Reduction of the ozonide can yield aldehydes or other products.
Hydrolysis: Hydrolysis of the ozonide can lead to the formation of aldehydes and carboxylic acids.
Cyclization: The ozonide can undergo cyclization reactions, forming cyclic compounds.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Hydrolysis: Acidic or basic conditions.
Cyclization: Acidic catalysts or heat.
Major Products:: The major products depend on the specific reaction conditions and the subsequent transformations of the ozonide.
Applications De Recherche Scientifique
Biological Research: Investigating its effects on cellular processes and lipid metabolism.
Medicine: Exploring its therapeutic properties, including anti-inflammatory or antioxidant effects.
Chemistry: As a model compound for ozonolysis studies.
Mécanisme D'action
The exact mechanism by which methyl linoleate 9,10-ozonide exerts its effects remains an active area of research. It likely involves interactions with cellular components, oxidative stress pathways, and lipid-related processes.
Comparaison Avec Des Composés Similaires
While methyl linoleate 9,10-ozonide is unique due to its ozonide functionality, other related compounds include:
Linoleic Acid: The parent compound from which methyl linoleate is derived.
Other Fatty Acid Ozonides: Similar ozonides formed from different fatty acids.
Propriétés
Numéro CAS |
121431-57-0 |
|---|---|
Formule moléculaire |
C19H34O5 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
methyl 8-[5-[(Z)-oct-2-enyl]-1,2,4-trioxolan-3-yl]octanoate |
InChI |
InChI=1S/C19H34O5/c1-3-4-5-6-9-12-15-18-22-19(24-23-18)16-13-10-7-8-11-14-17(20)21-2/h9,12,18-19H,3-8,10-11,13-16H2,1-2H3/b12-9- |
Clé InChI |
AFPOKSLEBAWNKG-XFXZXTDPSA-N |
SMILES isomérique |
CCCCC/C=C\CC1OC(OO1)CCCCCCCC(=O)OC |
SMILES canonique |
CCCCCC=CCC1OC(OO1)CCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


